molecular formula C12H10ClNO3 B1423882 Methyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 1123169-50-5

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No. B1423882
CAS RN: 1123169-50-5
M. Wt: 251.66 g/mol
InChI Key: RDWLLJYHWYPTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” is an organic compound that belongs to the class of quinoline derivatives. It is used pharmaceutically for treating infection after burns . It is also used as reagents in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the methods involves the reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol . Another method involves the reaction of 7-methoxyquinolin-4 (1H)-one with phosphorous oxychloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10ClNO3 . The molecular weight is 251.67 g/mol.


Chemical Reactions Analysis

The chemical reactions of “this compound” involve various protocols for the construction of the quinoline scaffold . For example, the Doebner–von Miller reaction protocol is used for the synthesis of 2-methylquinoline .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 . The boiling point is 377.4±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic and Crystallographic Studies

  • Research in 2020 by Kovalenko et al. explored the synthesis of related compounds to Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. They investigated the regioselectivity of alkylation reactions for designing combinatorial libraries. Their work involved the synthesis of various methylated quinoline derivatives and confirmed the structures using analytical techniques like NMR, LC/MS, and X-ray diffraction. One significant application of their research is the potential use of these compounds as inhibitors of Hepatitis B Virus replication, as indicated by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).

Green Chemistry and Microwave-Induced Synthesis

  • A 2008 study by Rana et al. focused on the microwave and conventional induced synthesis of thiazolidinone derivatives from a compound structurally similar to this compound. This study highlights the role of green chemistry principles in synthesizing new compounds with potential antimicrobial properties. The research underscores the efficiency of microwave methods in organic synthesis, which could be applicable to the synthesis of this compound derivatives (Rana et al., 2008).

Heck Reaction in Synthesis

  • Ture et al. (2011) utilized the Heck reaction for synthesizing isoquinoline derivatives, showcasing a method that could be relevant for the synthesis of this compound. The Heck reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, and its application in the synthesis of isoquinoline derivatives demonstrates its versatility and importance in medicinal chemistry (Ture et al., 2011).

Gas Phase Reactions in Mass Spectrometry

  • Thevis et al. (2008) investigated the gas-phase reactions of substituted isoquinolines in mass spectrometry. This research provides insights into the behavior of compounds like this compound under mass spectrometric conditions, which is crucial for understanding their properties in drug development and pharmaceutical analysis (Thevis et al., 2008).

Novel One-Pot Synthesis Techniques

  • A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a compound structurally related to this compound, was described by Kovalenko et al. in 2019. This study is significant as it presents a new synthesis pathway that could be adapted for related compounds, improving efficiency and yield in pharmaceutical synthesis (Kovalenko et al., 2019).

Safety and Hazards

“Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be stored in a cool place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

The primary target of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, also known as 4-CHLORO-7-METHOXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER, is the receptor protein-tyrosine kinase . This enzyme plays a crucial role in many cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

The compound acts as a multi-targeted tyrosine kinase inhibitor . It inhibits the angiogenesis and oncogenic signaling pathways related to receptor tyrosine kinases (RTKs). Additionally, it selectively inhibits the kinase activity of the vascular endothelial growth factor (VEGF) receptor .

Biochemical Pathways

The compound affects the biochemical pathways associated with angiogenesis and oncogenic signaling. By inhibiting the RTKs involved in these pathways, it can disrupt the downstream effects, such as cell proliferation and survival .

Pharmacokinetics

The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of RTKs by this compound can lead to the suppression of cell proliferation and survival, thereby potentially exerting anti-cancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound’s solubility in DMSO and methanol may also affect its bioavailability and action in different physiological environments .

properties

IUPAC Name

methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWLLJYHWYPTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696125
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123169-50-5
Record name Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.